Lipophilicity (XLogP3) Comparison Against a Simpler Piperidine Amine Analog
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 1.4) compared to the simpler piperidine ethanamine analog, 2-(piperidin-4-yl)ethan-1-amine (logP = 0.096). This difference is primarily attributed to the presence of the thiophene ring in the target compound [1] [2].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 2-(piperidin-4-yl)ethan-1-amine; logP = 0.096 |
| Quantified Difference | Δ(logP) ≈ 1.3 (Target compound is ~1.3 logP units more lipophilic) |
| Conditions | Computed properties; XLogP3 for target, logP for comparator. |
Why This Matters
Higher lipophilicity (logP > 1.0) suggests improved passive membrane permeability, a critical factor for bioavailability in cell-based assays and in vivo studies, making the target compound a more suitable candidate for central nervous system (CNS) or intracellular target applications.
- [1] PubChem. (2025). 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. National Center for Biotechnology Information. View Source
- [2] ChemBase. (n.d.). 2-(piperidin-4-yl)ethan-1-amine. ChemBase. View Source
